N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide
Description
This compound is a thiazole-based benzamide derivative featuring a thioether-linked 2-amino-2-oxoethyl group at the thiazole’s 2-position and a phenyl substituent at the 4-position. The benzamide moiety is substituted with a fluorine atom at the 3-position.
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S2/c19-13-8-4-7-12(9-13)16(24)22-17-15(11-5-2-1-3-6-11)21-18(26-17)25-10-14(20)23/h1-9H,10H2,(H2,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBONHVLYXGPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a thiourea derivative with a halogenated ketone or aldehyde under acidic or basic conditions.
Introduction of the Amino-Oxoethylthio Group: This can be achieved by reacting the thiazole intermediate with an amino acid derivative, such as glycine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Fluorobenzamide Moiety: The final step involves the acylation of the thiazole intermediate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.
Medicine
Medically, this compound has potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or bacterial infections.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific biological context and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Benzamide Derivatives
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Structural Differences :
- The thiazole core is substituted with a chlorine at position 5 (vs. phenyl at position 4 in the target compound).
- The benzamide has 2,4-difluoro substituents (vs. 3-fluoro in the target).
- The absence of the 2-amino-2-oxoethylthio group reduces hydrogen-bonding capacity, which may lower solubility compared to the target compound .
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (, Compound 15)
- Structural Differences: The thioether group is linked to a thienylmethyl moiety (vs. 2-amino-2-oxoethyl in the target). A pyridinylaminoethyl chain replaces the thiazole core.
- The 2-amino-2-oxoethyl group in the target compound may improve solubility and enable hydrogen bonding with polar residues in biological targets .
Triazole-Thione Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9]) differ significantly in core structure (triazole vs. thiazole) but share functional groups like sulfonyl and fluorine substituents.
- Key Contrasts: Triazole-thiones exhibit tautomerism (thione vs. thiol forms), influencing their electronic properties and reactivity . The target compound’s thiazole core lacks this tautomerism, offering greater structural rigidity for target binding. The 2-amino-2-oxoethylthio group in the target provides a unique hydrogen-bond donor/acceptor profile absent in triazole derivatives .
Substituted Benzamides in Agrochemicals ()
Compounds like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) highlight the role of fluorine and aromatic substituents in agrochemical activity.
- Comparison: Diflufenican’s trifluoromethylphenoxy group enhances herbicidal activity via hydrophobic interactions, whereas the target compound’s 3-fluorobenzamide and thiazole-thioether groups may favor antimicrobial or anticancer applications .
Biological Activity
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide is a complex organic compound notable for its structural features, including a thiazole ring and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections delve into the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.
Structural Features and Synthesis
The molecular formula and weight of this compound suggest a rich chemical landscape conducive to diverse biological interactions. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents on the thiazole and acetamide portions, which are crucial for optimizing biological activity.
Synthetic Pathway Overview:
- Starting Materials : Thiazole derivatives and amine sources.
- Reagents : Use of coupling agents and solvents to facilitate reactions.
- Purification : Chromatography techniques to isolate the desired compound.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity:
- Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains.
- Anticancer Properties : Research suggests potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity | Notable Findings |
|---|---|---|---|
| N-(5-methylthiazol-2-yl)-acetamide | Methyl substitution on thiazole | Antimicrobial | Effective against Gram-positive bacteria |
| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage | Anticancer | Induces apoptosis in cancer cell lines |
| N-(5-bromo-thiazolyl)benzamide | Bromine substitution | Antitumor | Exhibits significant tumor reduction in animal models |
Case Studies and Research Findings
Research has explored various derivatives of the thiazole-bearing compounds, revealing insights into their biological activities:
-
Thiazole Derivatives in Cancer Treatment :
- A study demonstrated that derivatives similar to this compound can inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells .
- Mechanism of Action :
-
In Vivo Studies :
- Animal studies indicated that the compound significantly reduced tumor size in xenograft models, showing promise as a potential anticancer agent .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound highlights the importance of specific substitutions on both the thiazole and acetamide groups:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Amino Group Variations : Modifications to the amino group can alter binding affinity to biological targets, influencing both efficacy and toxicity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
